(2E)-[(2,4-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile
Description
(2E)-(2,4-Difluorophenyl)sulfonylacetonitrile is a sulfonamide-derived acetonitrile compound featuring a pyrrolidine ring and a 2,4-difluorophenylsulfonyl group. Its structural uniqueness lies in the conjugation of the sulfonyl group with a fluorinated aromatic ring and a cyclic enamine (pyrrolidin-2-ylidene) moiety. For instance, patent applications describe related sulfonylated pyrrole derivatives as components of liquid pharmaceutical compositions .
Properties
IUPAC Name |
(2E)-2-(2,4-difluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S/c13-8-3-4-11(9(14)6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNPVMFKOLRPAL-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)F)F)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=C(C=C2)F)F)/NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(2,4-difluorophenyl)sulfonylacetonitrile typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with pyrrolidine-2-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with acetonitrile under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-(2,4-difluorophenyl)sulfonylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-(2,4-difluorophenyl)sulfonylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-(2,4-difluorophenyl)sulfonylacetonitrile involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Sulfonylated Cyclic Enamine Acetonitriles
| Compound Name | Molecular Formula | Molecular Weight | Yield (%) | LC/MS [M+H]+ (Found) | Key Structural Differences |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₁F₂N₂O₂S | 305.30 | - | - | 2,4-Difluorophenylsulfonyl, pyrrolidine |
| (2E,Z)-(2-Fluoro-4-methylphenyl)sulfonylacetonitrile (3l) | C₁₃H₁₃FN₂O₂S | 280.32 | 96 | 280.4 | 2-Fluoro-4-methylphenylsulfonyl |
| (2E,Z)-(2-Fluoro-5-methylphenyl)sulfonylacetonitrile (3o) | C₁₄H₁₅FN₂O₂S | 294.35 | 89 | 294.2 | 2-Fluoro-5-methylphenylsulfonyl, piperidine |
Key Observations:
The absence of data for the target compound precludes direct comparison, but the 2,4-difluorophenyl group may introduce steric or electronic challenges during synthesis.
Impact of Ring Size:
- Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) in 3o increases molecular weight by ~14 Da but slightly reduces yield (89% vs. 96% for 3l ). This suggests that ring size influences steric interactions during cyclization or purification.
Comparison with Agrochemical and Pharmaceutical Derivatives
Agrochemical Relevance
Physicochemical and Computational Insights
Table 2: Theoretical Properties of Fluorinated Sulfonamides
| Property | Target Compound (Predicted) | 3l | 3o |
|---|---|---|---|
| LogP (Lipophilicity) | ~2.8 (estimated) | 2.1 | 2.5 |
| Polar Surface Area (Ų) | ~85 | 78 | 75 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
Notes:
- The higher fluorination in the target compound likely increases its lipophilicity (LogP) compared to 3l , aligning with trends in agrochemical optimization .
- Density functional theory (DFT) studies, such as those employing the B3LYP functional , could elucidate electronic effects of the 2,4-difluorophenyl group on sulfonamide reactivity, though such data are absent in the provided evidence.
Biological Activity
(2E)-(2,4-difluorophenyl)sulfonylacetonitrile is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and a difluorophenyl sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The difluorophenyl moiety enhances the lipophilicity and biological activity, making it a candidate for further pharmacological studies.
- Molecular Formula : C₁₂H₁₀F₂N₂O₂S
- Molecular Weight : 284.28 g/mol
- CAS Number : 1454881-56-1
Biological Activity Overview
The biological activity of (2E)-(2,4-difluorophenyl)sulfonylacetonitrile is primarily assessed through its pharmacological effects on living organisms. Compounds with similar structures often exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease processes.
The compound's mechanism of action is believed to involve interactions with specific biological targets, leading to alterations in metabolic pathways. The sulfonamide moiety is known for its ability to interact with enzymes, potentially inhibiting their activity.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of (2E)-(2,4-difluorophenyl)sulfonylacetonitrile and its derivatives. Here are some key findings:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. For instance, derivatives of pyrrolidine have shown significant activity against various bacterial strains.
- CNS Activity : Pyrrolidine derivatives are often investigated for central nervous system (CNS) effects, indicating potential applications in treating neurological disorders.
- Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibitory effects on enzymes involved in critical metabolic processes.
Case Studies
Several studies have explored the biological activity of compounds structurally related to (2E)-(2,4-difluorophenyl)sulfonylacetonitrile:
Synthesis Methods
The synthesis of (2E)-(2,4-difluorophenyl)sulfonylacetonitrile can be achieved through various methods:
- Functionalization of Pyrrolidine Rings : Utilizing proline derivatives to create highly substituted pyrrolidin-2-ylidene derivatives.
- Cycloaddition Reactions : Employing formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to achieve desired structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
